2-(Methoxycarbonyl)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
2-methoxycarbonylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-4-2-3-5(6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGFHAUBFNTXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)cyclopentanecarboxylic acid typically involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{Cyclopentanecarboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
2-(Methoxycarbonyl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methoxycarbonyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The methoxycarbonyl and carboxylic acid groups play a crucial role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Position and Reactivity: The methoxycarbonyl group at the 2-position in the target compound contrasts with analogs like 3-(methoxycarbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid (3-position substituent), which exhibits steric hindrance due to additional methyl groups. This positional difference influences nucleophilic attack and ester hydrolysis rates . 1-Amino-2-hydroxycyclopentanecarboxylic acid replaces the methoxycarbonyl group with amino and hydroxyl groups, enabling hydrogen bonding and mimicking natural amino acids .
Synthetic Utility: The Boc-protected amino derivative (2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) is critical in peptide synthesis, whereas the target compound’s ester group is more reactive toward transesterification or reduction . Cyclopentanecarboxylic acid, lacking substituents, serves as a simpler precursor for nickel-catalyzed carboxylation reactions .
The methoxybenzoyl analog (cis-2-(3-methoxybenzoyl)cyclopentane-1-carboxylic acid) may act as a kinase inhibitor or receptor ligand due to its aromatic moiety .
Biological Activity
2-(Methoxycarbonyl)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring with a methoxycarbonyl group and a carboxylic acid group. Its unique structural features suggest potential biological activities, particularly in pharmacology and organic synthesis. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : CHO
- CAS Number : 111138-44-4
- Physical State : Colorless liquid
- Solubility : Soluble in polar solvents due to its functional groups.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates several promising pharmacological properties. Compounds with similar structures often exhibit anti-inflammatory and analgesic effects, which may also apply to this compound.
Potential Pharmacological Effects
- Anti-inflammatory Activity : Similar cyclopentanecarboxylic acids have been studied for their anti-inflammatory properties. The presence of carboxylic acid groups often correlates with such activities.
- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may provide pain relief, although specific studies on this compound are scarce.
- Antiviral Properties : Some cyclopentanecarboxylic acids have been investigated for their ability to inhibit viral infections, including hepatitis C, indicating a potential pathway for further research on this compound's antiviral efficacy.
In Vitro Studies
In vitro studies have shown that compounds structurally related to this compound can interact with biological targets, potentially influencing their activity. For example:
- Cell Viability Assays : The MTT assay has been used to assess the viability of various cancer cell lines treated with structurally similar compounds, indicating potential antitumor activity .
- Molecular Docking Studies : Computational studies suggest that derivatives may bind effectively to specific molecular targets, leading to conformational changes that could modulate their function .
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHO | Potential anti-inflammatory, analgesic |
| 1-(Methoxycarbonyl)cycloheptane-1-carboxylic acid | CHO | Antiviral properties |
| 4-(Methoxycarbonyl)cyclopentane-1-carboxylic acid | CHO | Antitumor activity |
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that:
- The carboxylic acid group may facilitate interactions with enzymes or receptors in biological systems.
- The methoxycarbonyl group could enhance the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets.
Q & A
Q. What are the common synthetic routes for preparing 2-(Methoxycarbonyl)cyclopentanecarboxylic acid, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via oxidation of aldehyde or alcohol precursors (e.g., 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid) using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). Acylation reactions, such as Friedel-Crafts acylation with methoxyphenyl-2-oxoethyl chloride in the presence of Lewis acids (e.g., AlCl₃), are critical for introducing the methoxycarbonyl group . Optimizing reaction temperature (e.g., 25–35°C) and solvent polarity (e.g., dichloromethane or THF) improves regioselectivity and minimizes side reactions .
Q. How is the carboxylic acid group introduced into cyclopentane derivatives during synthesis?
- Methodological Answer : The carboxylic acid group is introduced via oxidation of aldehyde intermediates. For example, 2-methylcyclopentanecarboxylate can be hydrolyzed under acidic or basic conditions (e.g., HCl/NaOH) to yield the carboxylic acid derivative. Alternatively, palladium-catalyzed hydrocarboxylation of cyclopentene using CO and water provides a scalable route for industrial research .
Q. What analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration, particularly for chiral centers . Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and carboxylic acid (O-H) stretches .
Advanced Research Questions
Q. What challenges arise in controlling stereochemistry during the synthesis of substituted cyclopentanecarboxylic acids, and what strategies mitigate these issues?
- Methodological Answer : Stereochemical control is complicated by the cyclopentane ring’s conformational flexibility. Chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) and enantioselective catalysts (e.g., Pd-based systems) enhance diastereomeric excess. For example, the (1S,3R) configuration in related derivatives is stabilized using Boc-protected intermediates and resolved via chiral chromatography . Kinetic resolution during Friedel-Crafts acylation also improves stereoselectivity .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in cyclopentanecarboxylic acid derivatives?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of substituent positions and ring puckering. For instance, crystallographic data for 2-(2-methoxyphenyl)acetic acid (C9H10O3) revealed bond angles and torsion angles critical for understanding steric effects . NMR coupling constants (e.g., J-values) distinguish cis/trans isomers, while NOESY correlations map spatial proximity of substituents .
Q. What biological activities are associated with this compound derivatives, and how are these evaluated experimentally?
- Methodological Answer : Derivatives exhibit potential as enzyme inhibitors (e.g., DGAT1 inhibitors) and bioactive scaffolds. In vitro assays, such as fluorescence polarization for binding affinity or enzyme-linked immunosorbent assays (ELISA), quantify interactions with targets like lipid-metabolizing enzymes. Structure-activity relationship (SAR) studies compare analogs (e.g., 2-methyl or 3-methoxy variants) to identify pharmacophores .
Q. What are the key differences in reactivity between this compound and its structural analogs (e.g., 3-methyl or hydroxylated derivatives)?
- Methodological Answer : The methoxycarbonyl group enhances electron-withdrawing effects, increasing susceptibility to nucleophilic attack at the carbonyl carbon. Hydroxylated analogs (e.g., 5-hydroxycyclopentanecarboxylic acid) undergo oxidation to ketones, while methyl-substituted derivatives (e.g., 2-methylcyclopentanecarboxylic acid) exhibit reduced solubility due to hydrophobic effects . Comparative studies using HPLC and TLC monitor reaction progress and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
